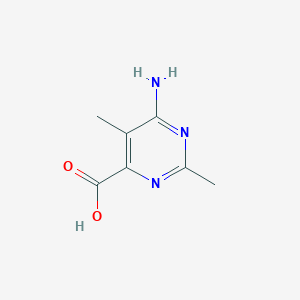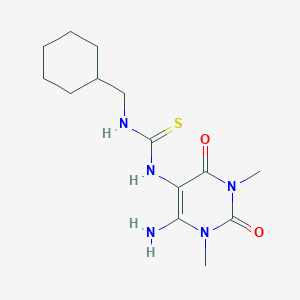
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea is a synthetic organic compound. It is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups, and a thiourea moiety attached to a cyclohexylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as barbituric acid, the pyrimidine ring is formed through cyclization reactions.
Substitution Reactions: Amino and methyl groups are introduced to the pyrimidine ring through nucleophilic substitution reactions.
Thiourea Formation: The thiourea moiety is synthesized by reacting isothiocyanates with amines.
Final Coupling: The cyclohexylmethyl group is attached to the thiourea moiety through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the thiourea moiety.
Substitution: The amino and methyl groups on the pyrimidine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety may yield sulfonyl derivatives, while substitution reactions on the pyrimidine ring can produce various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea moieties.
Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures.
Uniqueness
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
7472-94-8 |
|---|---|
Fórmula molecular |
C14H23N5O2S |
Peso molecular |
325.43 g/mol |
Nombre IUPAC |
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea |
InChI |
InChI=1S/C14H23N5O2S/c1-18-11(15)10(12(20)19(2)14(18)21)17-13(22)16-8-9-6-4-3-5-7-9/h9H,3-8,15H2,1-2H3,(H2,16,17,22) |
Clave InChI |
XRYNHNVBSHCLAU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=S)NCC2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)


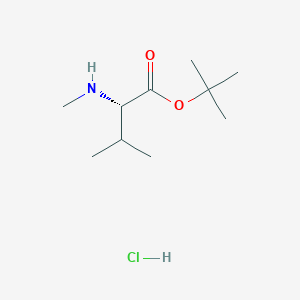
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)

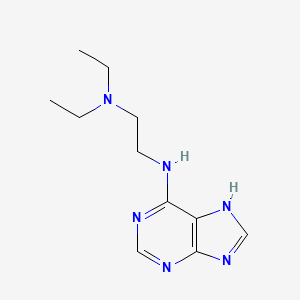
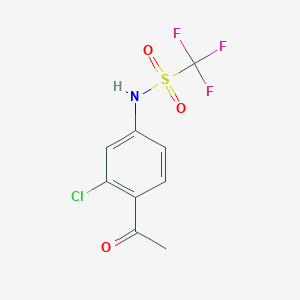
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
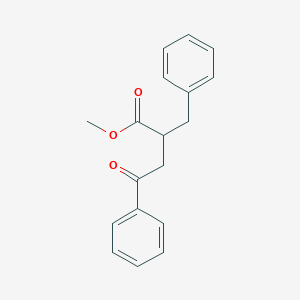
![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)

